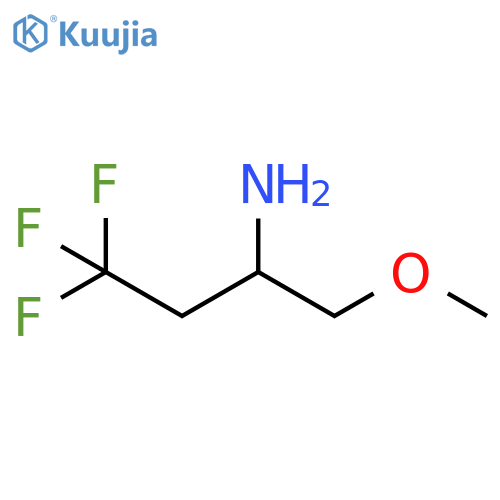Cas no 1369123-60-3 (4,4,4-Trifluoro-1-methoxybutan-2-amine)

1369123-60-3 structure
商品名:4,4,4-Trifluoro-1-methoxybutan-2-amine
4,4,4-Trifluoro-1-methoxybutan-2-amine 化学的及び物理的性質
名前と識別子
-
- AKOS018130581
- EN300-5188189
- 4,4,4-trifluoro-1-methoxybutan-2-amine
- 1369123-60-3
- 4,4,4-Trifluoro-1-methoxybutan-2-amine
-
- インチ: 1S/C5H10F3NO/c1-10-3-4(9)2-5(6,7)8/h4H,2-3,9H2,1H3
- InChIKey: LPSUNGQFRHSCIK-UHFFFAOYSA-N
- ほほえんだ: FC(CC(COC)N)(F)F
計算された属性
- せいみつぶんしりょう: 157.07144843g/mol
- どういたいしつりょう: 157.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 93.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 35.2Ų
4,4,4-Trifluoro-1-methoxybutan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5188189-2.5g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-15 | |
| Enamine | EN300-5188189-1.0g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-15 | |
| Enamine | EN300-5188189-0.1g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-15 | |
| Enamine | EN300-5188189-0.05g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-15 | |
| Enamine | EN300-5188189-5.0g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-15 | |
| Enamine | EN300-5188189-10.0g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-15 | |
| Enamine | EN300-5188189-0.25g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-15 | |
| Enamine | EN300-5188189-0.5g |
4,4,4-trifluoro-1-methoxybutan-2-amine |
1369123-60-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-15 |
4,4,4-Trifluoro-1-methoxybutan-2-amine 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
1369123-60-3 (4,4,4-Trifluoro-1-methoxybutan-2-amine) 関連製品
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
